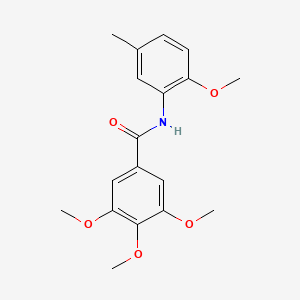![molecular formula C14H19NO4 B5765683 N-[4-(3-methylbutoxy)benzoyl]glycine](/img/structure/B5765683.png)
N-[4-(3-methylbutoxy)benzoyl]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(3-methylbutoxy)benzoyl]glycine, also known as MBG, is a compound that has gained significant attention in the scientific community due to its potential therapeutic properties. MBG belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs), which are widely used to treat pain, fever, and inflammation. However, MBG has unique properties that differentiate it from other NSAIDs, making it a promising candidate for further research.
Wirkmechanismus
N-[4-(3-methylbutoxy)benzoyl]glycine exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation, pain, and fever. N-[4-(3-methylbutoxy)benzoyl]glycine also inhibits the activity of lipoxygenase (LOX) enzymes, which are involved in the production of leukotrienes that contribute to inflammation. Additionally, N-[4-(3-methylbutoxy)benzoyl]glycine has been shown to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in inflammation and immune responses.
Biochemical and Physiological Effects
N-[4-(3-methylbutoxy)benzoyl]glycine has been shown to reduce inflammation and pain in animal models of arthritis, colitis, and neuropathic pain. It has also been shown to reduce fever in animal models of inflammation and infection. N-[4-(3-methylbutoxy)benzoyl]glycine has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects. Additionally, N-[4-(3-methylbutoxy)benzoyl]glycine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(3-methylbutoxy)benzoyl]glycine in lab experiments is its specificity for COX and LOX enzymes, which allows for the targeted inhibition of inflammation and pain. N-[4-(3-methylbutoxy)benzoyl]glycine has also been shown to have fewer side effects than other NSAIDs, such as gastrointestinal bleeding and renal toxicity. However, one limitation of using N-[4-(3-methylbutoxy)benzoyl]glycine in lab experiments is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on N-[4-(3-methylbutoxy)benzoyl]glycine. One direction is to investigate its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in treating cancer, as it has been shown to have anti-tumor effects in animal models. Additionally, further studies are needed to understand the mechanisms underlying N-[4-(3-methylbutoxy)benzoyl]glycine's anti-inflammatory and analgesic effects, as well as its potential side effects and toxicity.
Synthesemethoden
N-[4-(3-methylbutoxy)benzoyl]glycine can be synthesized using various methods, including the reaction of 3-methylbutyl-4-hydroxybenzoate with glycine in the presence of a catalyst. Another method involves the reaction of 4-chlorobenzoyl chloride with glycine ethyl ester followed by the addition of 3-methylbutanol. These methods result in the formation of N-[4-(3-methylbutoxy)benzoyl]glycine, which can be purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N-[4-(3-methylbutoxy)benzoyl]glycine has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. N-[4-(3-methylbutoxy)benzoyl]glycine has also been investigated for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[[4-(3-methylbutoxy)benzoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-10(2)7-8-19-12-5-3-11(4-6-12)14(18)15-9-13(16)17/h3-6,10H,7-9H2,1-2H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLNIDACGLPVHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(3-methylbutoxy)phenyl]carbonyl}glycine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-({[(2-chlorobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5765624.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5765627.png)
![3-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5765631.png)
![N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5765639.png)
![N-(3-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B5765668.png)
![methyl 4-{[(4-methylphenyl)amino]methyl}benzoate](/img/structure/B5765671.png)
![2'-{[(3,4-dimethylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5765672.png)


![2-methoxy-4-{2-[(2-phenylcyclopropyl)carbonyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5765692.png)
![2-[(2-chlorobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5765693.png)